4-Phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid
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Overview
Description
4-Phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid is a heterocyclic compound that features a thiophene ring fused with a pyrrole ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization.
Phenyl Group Addition: The phenyl group can be added through a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale adaptations of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, while nucleophilic substitution can occur at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or amides.
Scientific Research Applications
4-Phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit the DNA-binding activity of certain proteins, thereby affecting gene expression and cellular functions . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile molecule for research.
Comparison with Similar Compounds
Similar Compounds
3-(2,5-Dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid: Known for its inhibitory activity against GATA family proteins.
4-(1H-Pyrrol-1-yl)aniline: Used in the synthesis of dithieno[3,2-b:2’,3’-d]pyrrole derivatives.
Uniqueness
4-Phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid is unique due to its combination of a thiophene ring, a pyrrole ring, and a phenyl group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-phenyl-3-pyrrol-1-ylthiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S/c17-15(18)14-13(16-8-4-5-9-16)12(10-19-14)11-6-2-1-3-7-11/h1-10H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOPGZWVTUFKFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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